N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
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Description
Synthesis Analysis
The synthesis of complex compounds involving dimethylamino and methylpiperazine groups typically involves multi-step reactions, including the formation of key intermediates such as cyanoesters and nitrophenyl oxiranes. A novel one-pot synthetic approach that leads to the formation of oxalamides from nitroaryl oxirane carboxamides has been developed, demonstrating the complexity and innovation in synthesizing such compounds (Mamedov et al., 2016).
Molecular Structure Analysis
The structural analysis of similar compounds reveals intricate molecular geometries and bonding patterns. For instance, the molecular structure of related compounds has been determined through X-ray crystallography, showcasing specific conformational attributes and intramolecular interactions (González-González et al., 2013).
Chemical Reactions and Properties
Chemical properties of compounds with similar structural frameworks involve reactions with organozinc compounds leading to the formation of trimers and tetramers, indicating the reactive nature and potential for forming complex molecular assemblies (Coates & Ridley, 1966).
Physical Properties Analysis
The physical properties of such molecules, including solubility, melting point, and crystal structure, can be inferred from related compounds. The crystal and molecular structure analysis often reveals non-planar molecules with significant intermolecular hydrogen bonding, contributing to their solid-state characteristics and solubility properties (González-González et al., 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents, functional group transformations, and formation of complexes with metals, highlight the versatile nature of these compounds. Studies on related compounds demonstrate their potential in forming complexes with Co(II), Ni(II), and Cu(II), indicating a propensity for engaging in coordination chemistry and forming structurally diverse complexes (Asegbeloyin et al., 2014).
Scientific Research Applications
Fluorescent Probes for Metal Ions and Amino Acids
This compound has been utilized in the development of new polythiophene-based conjugated polymers for the selective detection of metal ions like Hg2+ and Cu2+ in solutions. These polymers exhibit high selectivity and sensitivity, with detection limits reaching 10−8 M for Hg2+ and 10−9 M for Cu2+. They operate via electrostatic effects and complexation, and one such system (P1–Cu2+) is also employed as a turn-on fluorescence probe for label-free detection of amino acids (Guo et al., 2014).
Synthesis of 1,3,5-Triazine Derivatives
The compound is involved in the synthesis of diverse 1,3,5-triazine derivatives. Such derivatives are synthesized through cyclization processes and have been characterized using NMR and IR techniques. These compounds have potential applications in various fields, including pharmaceuticals and materials science (Zhang Li-hu, 2014).
Crystal Structure Analysis in Drug Development
This compound has been used in the structural analysis of drugs. For instance, its derivative, 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, has been synthesized and its crystal structure determined. Such analyses are crucial for understanding drug conformations and interactions at the molecular level (Ozbey et al., 2001).
Optically Active Pentacyclic Binuclear Diorganotin Compounds
Research has also been conducted on creating optically active binuclear diorganotin compounds derived from oxalamides, like the one . These compounds have been analyzed for their IR, elemental analysis, and mass spectrometry properties, indicating potential applications in material science and catalysis (Jiménez‐Pérez et al., 2006).
Synthesis and Biological Evaluation of Antimicrobial Agents
Thiazolidinone derivatives synthesized from compounds similar to N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide have been evaluated for their antimicrobial properties. These derivatives are tested against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial drugs (Patel et al., 2012).
Synthesis of Cyanopurines and 2H-pyrroles
This compound has been involved in the synthesis of 6-cyanopurines and 2H-pyrroles, important in pharmaceutical research. The reactions yield novel compounds with potential applications in drug development and chemical synthesis (Alves et al., 1997).
properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O2/c1-28(2)20-10-8-18(9-11-20)22(30-14-12-29(3)13-15-30)17-26-23(31)24(32)27-21-7-5-4-6-19(21)16-25/h4-11,22H,12-15,17H2,1-3H3,(H,26,31)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVKVQPVQCASJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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